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Compound of Interest

Compound Name:
5-(Bromoacetyl)thiophene-2-

carbonitrile

Cat. No.: B1280374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-
(bromoacetyl)thiophene-2-carbonitrile, a key intermediate in the synthesis of various

pharmaceutical and therapeutic agents. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along

with standardized experimental protocols for their acquisition.

Core Compound Information
5-(bromoacetyl)thiophene-2-carbonitrile is a substituted thiophene derivative with the

molecular formula C₇H₄BrNOS. Its structure, featuring a bromoacetyl group and a nitrile group

on the thiophene ring, makes it a versatile building block in medicinal chemistry.

Property Value

Molecular Formula C₇H₄BrNOS

Molecular Weight 230.08 g/mol

CAS Number 496879-84-6
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Predicted Spectroscopic Data
While specific experimental spectra for 5-(bromoacetyl)thiophene-2-carbonitrile are not

readily available in public databases, the following data are predicted based on the analysis of

its functional groups and known spectral data for analogous thiophene derivatives.

¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons

on the thiophene ring and the two protons of the bromoacetyl methylene group.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.0 Doublet 1H Thiophene H4

~7.4 - 7.6 Doublet 1H Thiophene H3

~4.5 - 4.7 Singlet 2H -CH₂Br

¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~180 - 185 C=O (Ketone)

~140 - 145 Thiophene C5

~135 - 140 Thiophene C3

~130 - 135 Thiophene C4

~115 - 120 Thiophene C2

~110 - 115 -CN (Nitrile)

~30 - 35 -CH₂Br

IR (Infrared) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1280374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IR spectrum is characterized by the vibrational frequencies of the key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretch (aromatic)

~2230 - 2210 Strong C≡N stretch (nitrile)

~1680 - 1660 Strong C=O stretch (ketone)

~1550 - 1450 Medium C=C stretch (thiophene ring)

~1200 - 1000 Medium C-H in-plane bending

~850 - 750 Strong C-H out-of-plane bending

~700 - 600 Medium C-Br stretch

MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Due to the presence of bromine, an isotopic pattern (M and M+2 peaks of nearly equal

intensity) is expected for bromine-containing fragments.

m/z Interpretation

229/231 [M]⁺, Molecular ion

150 [M - Br]⁺

122 [M - Br - CO]⁺

108 [C₄H₂S-CN]⁺

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 5-(bromoacetyl)thiophene-2-
carbonitrile are outlined below.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay

of 2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

IR Spectroscopy
Sample Preparation (ATR Method):

Place a small amount of the solid sample directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400

cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final IR spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

Introduce the sample into the ion source.

Optimize the ionization parameters to obtain a stable signal.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizing the Workflow and Structural
Confirmation
The following diagrams illustrate the experimental workflow and the logical approach to

confirming the structure of 5-(bromoacetyl)thiophene-2-carbonitrile using the described

spectroscopic techniques.
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Caption: Experimental workflow for spectroscopic analysis.
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Caption: Logical relationship for structural confirmation.

To cite this document: BenchChem. [Spectroscopic Profile of 5-(bromoacetyl)thiophene-2-
carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280374#spectroscopic-data-of-5-bromoacetyl-
thiophene-2-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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